![molecular formula C16H15NO3S B353021 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 853750-24-0](/img/structure/B353021.png)
3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Synthesis Analysis
Benzothiazoles can be synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The structure configuration of newly synthesized benzothiazoles can be determined by elemental analysis and various spectroscopic techniques, including IR, HNMR, and GCMS .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one (referred to as Compound A) has shown promise as a scaffold for designing novel drugs. Researchers have explored its potential in inhibiting specific enzymes and receptors.
PTP1B Inhibition: Compound A has been investigated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. PTP1B plays a crucial role in insulin signaling and glucose homeostasis. Inhibition of PTP1B can enhance insulin sensitivity and may have therapeutic implications for type 2 diabetes .
Anticancer Properties
Overview: The benzothiazole moiety in Compound A has attracted interest due to its potential anticancer activity. Researchers have synthesized derivatives and evaluated their effects on various cancer cell lines.
Anticancer Activity: Among the synthesized compounds, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (Compound B) displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and demonstrated anti-hyperglycemic efficacy in diabetic rats . Further exploration of Compound A derivatives may reveal additional anticancer properties.
Materials Science and Organic Synthesis
Overview: The direct C–S/C–N bond formation reaction used to synthesize Compound A is noteworthy. It occurs without the need for external catalysts, transition metals, bases, ligands, or oxidants, making it an efficient and sustainable process .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been shown to exhibit antimicrobial activity, suggesting they may interact with bacterial cell membranes or intracellular targets .
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cells and decrease the activity of inflammatory factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIAQYDCNIBFFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.